(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is an organic compound that features a pyrazole ring substituted with an isopropyl group and a 3-ethoxypropylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Attachment of the 3-Ethoxypropylamine Side Chain: The final step involves the nucleophilic substitution of the pyrazole derivative with 3-ethoxypropylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, bases like potassium carbonate or sodium hydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
GPR35 Agonist, Compound 10: A compound with similar structural features used in cell signaling studies.
Uniqueness
(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with an isopropyl group and a 3-ethoxypropylamine side chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
3-ethoxy-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-4-16-7-5-6-13-8-12-9-14-15(10-12)11(2)3/h9-11,13H,4-8H2,1-3H3 |
InChI Key |
FNXSNCFZSSWOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CN(N=C1)C(C)C |
Origin of Product |
United States |
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